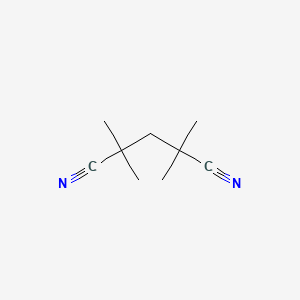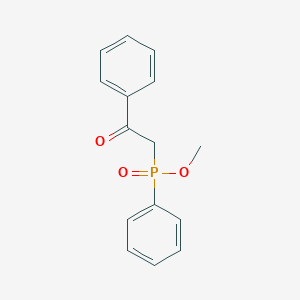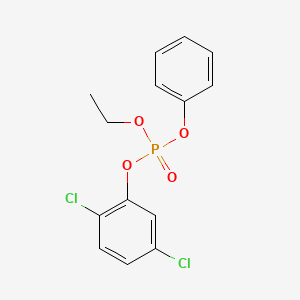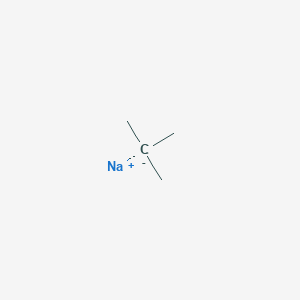
sodium;2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium;2-methylpropane can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane with sodium metal under controlled conditions. This reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at elevated temperatures to facilitate the formation of the sodium-carbon bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of specialized reactors that can maintain the necessary temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides (e.g., bromine, chlorine) are commonly used in substitution reactions.
Elimination: Strong bases like sodium hydroxide or potassium hydroxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution: The major products are typically alkyl halides.
Elimination: The primary products are alkenes, such as 2-methylpropene.
Oxidation and Reduction: Depending on the reagents used, the products can vary widely, including alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Sodium;2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the study of metabolic pathways and enzyme reactions involving alkyl groups.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for more complex molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium;2-methylpropane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or carbanion, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved can vary widely based on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropane (Isobutane): The parent hydrocarbon from which sodium;2-methylpropane is derived.
2-Chloro-2-methylpropane: A halogenated derivative that undergoes similar substitution and elimination reactions.
2-Methylpropene: An alkene formed through the elimination reactions of this compound.
Uniqueness
This compound is unique due to the presence of the sodium atom, which imparts distinct reactivity compared to its parent hydrocarbon and other derivatives. This makes it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
39712-23-7 |
|---|---|
Molekularformel |
C4H9Na |
Molekulargewicht |
80.10 g/mol |
IUPAC-Name |
sodium;2-methylpropane |
InChI |
InChI=1S/C4H9.Na/c1-4(2)3;/h1-3H3;/q-1;+1 |
InChI-Schlüssel |
BBCAQPYJVYMQFB-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-](C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


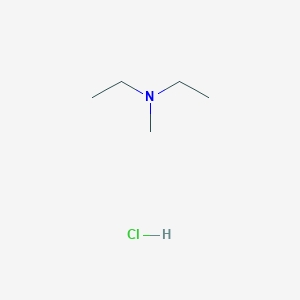
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)

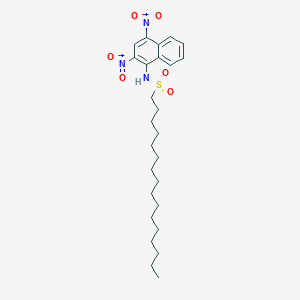
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
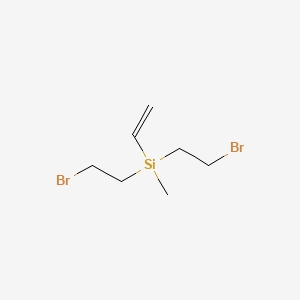

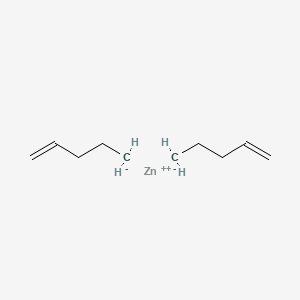
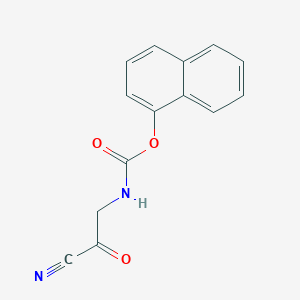
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
